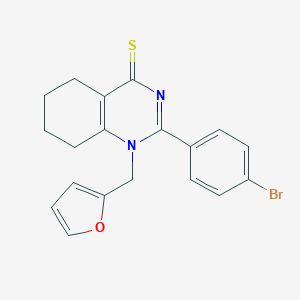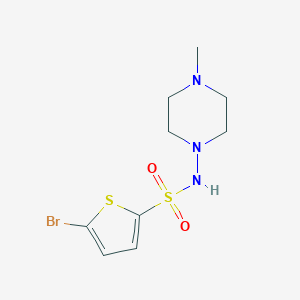
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, also known as BFT, is a small molecule that has been studied for its potential therapeutic applications. BFT belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities such as anticancer, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
Synthesis and Derivatives
- The synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones, including compounds similar to the specified chemical, has been explored. These substances can be obtained by treating certain 4-quinazolinones with phosphorus pentasulfide, leading to the formation of 4-quinazolinethiones. Additionally, reactions with various halides and chlorides can produce ethers, esters, and sulfonates respectively, demonstrating the compound's versatility in forming derivatives (Badr, El-Sherief, & Mahmoud, 1980).
Antibacterial Affinities
- These 4-quinazolinone derivatives, including structures akin to the mentioned chemical, are noted for their considerable efficiency in antibacterial activities. This suggests potential applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Badr, El-Sherief, & Mahmoud, 1980).
Structural Studies
- Detailed studies on the molecular and supramolecular structures of similar tetrahydroquinazoline compounds have been conducted. These studies focus on the formation of dimers via hydrogen bonds and the overall molecular conformation, contributing to a deeper understanding of the chemical and physical properties of these compounds (Low et al., 2002).
Pharmaceutical Applications
- While specific studies on the exact compound are limited, related quinazoline derivatives have been explored for their potential pharmaceutical applications, particularly in the context of anti-inflammatory and analgesic properties. This suggests that similar compounds, including the one , might hold promise in the development of new therapeutic agents (Mohamed et al., 2009).
Material Science Applications
- The compound's derivatives have been studied for their fluorescence properties, indicating potential applications in material science, particularly in the development of novel fluorescent materials or probes for various analytical purposes (Khan, 2017).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHDWXSKMHXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)
![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B384511.png)

![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B384516.png)
![1-Acetyl-3-butyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B384517.png)
![5-[[(3-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B384518.png)
![3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B384519.png)

![2-[(4-chlorophenoxy)methyl]-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B384522.png)
![N-{3-[(4-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384523.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B384524.png)
methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}acetamide](/img/structure/B384526.png)